Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride
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Overview
Description
Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and methyl acrylate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with similar structural features.
Methyl 2-aminobenzoate: Another ester with an amino group, used in various applications.
Uniqueness
Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of both amino and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
MVFSJMMOKDOOGD-MERQFXBCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC(=O)OC)N)C.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)OC)N)C.Cl |
Origin of Product |
United States |
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